An In-depth Technical Guide to the Chemical Properties of cis-1,2-Diaminocyclohexane for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of cis-1,2-Diaminocyclohexane for Researchers and Drug Development Professionals
Introduction
Cis-1,2-Diaminocyclohexane (cis-DACH) is a cyclic diamine that has garnered significant attention in the fields of medicinal chemistry and materials science. As a key building block, its unique stereochemistry and coordinating properties have made it a valuable ligand in the development of novel therapeutic agents, most notably as a component of platinum-based anticancer drugs designed to overcome cisplatin (B142131) resistance. This technical guide provides a comprehensive overview of the chemical properties of cis-1,2-Diaminocyclohexane, including its physical characteristics, synthesis and purification methods, spectral data, and its role in the mechanism of action of DACH-platinum complexes. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
Cis-1,2-Diaminocyclohexane is a colorless to light brown liquid at room temperature. It is miscible with water and soluble in many organic solvents. The presence of two amine groups on the same face of the cyclohexane (B81311) ring dictates its characteristic chemical reactivity and coordinating abilities.
Table 1: Physical and Chemical Properties of cis-1,2-Diaminocyclohexane
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molar Mass | 114.19 g/mol | [1] |
| Appearance | Colorless to brown liquid | [2] |
| Boiling Point | 92-93 °C at 18 mmHg | [3] |
| Density | 0.952 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.493 | |
| Water Solubility | Miscible | |
| pKa | 9.93 (at 20 °C) |
Synthesis and Purification Protocols
The synthesis and purification of cis-1,2-Diaminocyclohexane are critical steps in ensuring the quality and efficacy of its downstream applications, particularly in the pharmaceutical industry.
Synthesis of cis-1,2-Diaminocyclohexane via Hofmann Rearrangement
A common and effective method for the stereospecific synthesis of cis-1,2-Diaminocyclohexane is the Hofmann rearrangement of cis-1,2-cyclohexanedicarboxamide. This multi-step process begins with the commercially available cis-1,2-cyclohexanedicarboxylic acid.
Experimental Protocol:
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Amidation of cis-1,2-Cyclohexanedicarboxylic Acid:
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In a round-bottom flask, dissolve 1 mole of cis-1,2-cyclohexanedicarboxylic acid in 200 mL of thionyl chloride.
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Reflux the mixture for 2 hours to form the diacyl chloride.
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Carefully remove the excess thionyl chloride under reduced pressure.
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Slowly add the crude diacyl chloride to a cooled (0 °C) concentrated ammonia (B1221849) solution with vigorous stirring to precipitate cis-1,2-cyclohexanedicarboxamide.
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Filter the white precipitate, wash with cold water, and dry under vacuum.
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Hofmann Rearrangement of cis-1,2-Cyclohexanedicarboxamide:
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Prepare a solution of sodium hypobromite (B1234621) by slowly adding 2.2 moles of bromine to a cooled (0 °C) solution of 8 moles of sodium hydroxide (B78521) in 800 mL of water.
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Suspend 1 mole of the dried cis-1,2-cyclohexanedicarboxamide in the freshly prepared sodium hypobromite solution.
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Gradually heat the mixture to 70-80 °C and maintain this temperature for 1-2 hours, or until the reaction is complete (cessation of gas evolution).
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Cool the reaction mixture and extract the cis-1,2-Diaminocyclohexane with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cis-1,2-Diaminocyclohexane.
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Purification of cis-1,2-Diaminocyclohexane
Purification of cis-1,2-Diaminocyclohexane, particularly its separation from the trans-isomer, can be achieved by fractional distillation or by selective precipitation of its salts. A highly effective method involves the differential solubility of the dihydrochloride (B599025) salts in methanol (B129727).
Experimental Protocol:
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Formation of Dihydrochloride Salts:
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Dissolve the crude mixture of cis- and trans-1,2-diaminocyclohexane in methanol.
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Bubble dry hydrogen chloride gas through the solution until it is saturated. This will precipitate the dihydrochloride salts of both isomers.
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Fractional Crystallization:
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The trans-isomer of the dihydrochloride salt is significantly less soluble in methanol than the cis-isomer.
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Cool the methanolic solution to induce further precipitation of the trans-isomer dihydrochloride.
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Filter the solution to remove the less soluble trans-isomer salt.
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Concentrate the filtrate and cool again to crystallize the more soluble cis-1,2-diaminocyclohexane dihydrochloride.
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Liberation of the Free Base:
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Dissolve the purified cis-1,2-diaminocyclohexane dihydrochloride in water.
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Add a strong base, such as sodium hydroxide, to neutralize the salt and liberate the free diamine.
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Extract the aqueous solution with an organic solvent (e.g., diethyl ether).
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Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain pure cis-1,2-Diaminocyclohexane.
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Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of cis-1,2-Diaminocyclohexane.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the cis-isomer is reflected in its NMR spectra.
Table 2: ¹H and ¹³C NMR Spectral Data for cis-1,2-Diaminocyclohexane (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~2.8 | br s | 2H | CH-NH₂ |
| ~1.7 | m | 4H | Cyclohexyl CH₂ (axial) | |
| ~1.4 | m | 4H | Cyclohexyl CH₂ (equatorial) | |
| ~1.2 | br s | 4H | NH₂ | |
| ¹³C | ~55 | CH-NH₂ | ||
| ~30 | Cyclohexyl CH₂ | |||
| ~25 | Cyclohexyl CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of cis-1,2-Diaminocyclohexane displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: FT-IR Spectral Data for cis-1,2-Diaminocyclohexane
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3350-3250 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| 2930-2850 | Strong | C-H stretching (cyclohexyl) |
| 1620-1580 | Medium | N-H scissoring (bending) |
| 1450 | Medium | CH₂ scissoring (bending) |
| ~1100 | Medium | C-N stretching |
Role in Drug Development: DACH-Platinum Complexes
The primary application of cis-1,2-Diaminocyclohexane in drug development is as a ligand in platinum-based anticancer agents. These complexes, such as oxaliplatin (B1677828) (which utilizes the trans-isomer, but whose principles of action are relevant), are designed to overcome the limitations of cisplatin, including its side effects and the development of drug resistance.
Experimental Workflow: Synthesis of a DACH-Platinum(II) Complex
The synthesis of a DACH-platinum(II) complex, a precursor to many active drugs, is a well-established process. The following diagram illustrates a typical workflow.
Caption: Synthesis of a DACH-Platinum(II) Dichloride Complex.
Mechanism of Action: Signaling Pathway of DACH-Platinum Drugs
DACH-platinum complexes exert their cytotoxic effects primarily through the formation of DNA adducts, which triggers a cascade of cellular events leading to apoptosis (programmed cell death). The bulky DACH ligand is thought to create a different type of DNA distortion compared to cisplatin, which may be less efficiently repaired by the cell's machinery, thus contributing to its efficacy in cisplatin-resistant cancers.[4]
The binding of DACH-platinum complexes to DNA initiates a DNA damage response (DDR) pathway. This pathway involves the activation of several key proteins that ultimately lead to cell cycle arrest and apoptosis.
Caption: DNA Damage Response Pathway of DACH-Platinum Drugs.
The DNA damage caused by the DACH-platinum drug activates ATM/ATR kinases, which in turn phosphorylate and activate the tumor suppressor protein p53.[5] Activated p53 upregulates the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5] This triggers the activation of caspase-9 and subsequently caspase-3, culminating in the execution of apoptosis.[5]
Cis-1,2-Diaminocyclohexane is a molecule of significant interest due to its integral role in the development of advanced platinum-based chemotherapeutics. Its distinct stereochemistry and chemical properties make it a valuable building block for creating complexes that can overcome some of the major challenges in cancer treatment, such as drug resistance. A thorough understanding of its synthesis, purification, and chemical behavior, as detailed in this guide, is crucial for the rational design and development of new and more effective therapeutic agents. The provided experimental protocols and mechanistic insights aim to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chemical entity in their work.
References
- 1. Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Impact of oxaliplatin and a novel DACH-platinum complex in the gene expression of HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Diaminocyclohexane(694-83-7) IR Spectrum [m.chemicalbook.com]
